(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride
Description
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride is a chiral amino acid derivative characterized by a branched aliphatic chain, a trifluoroethylamine substituent, and a carboxylic acid group. The (2S) stereochemistry at the α-carbon is critical for its biological activity and interaction with enantioselective targets. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. While detailed safety data remain unavailable , its structural analogs and synthesis methods are well-documented in patent literature and crystallographic studies .
Properties
IUPAC Name |
(2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4(2)5(6(12)13)11-3-7(8,9)10;/h4-5,11H,3H2,1-2H3,(H,12,13);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKJLQBCWRHTCM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride, which reacts with a methyl-substituted butanoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Antidiabetic Agents
Research indicates that derivatives of amino acids like (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride can play a role in the development of antidiabetic medications. Studies have shown that modifications in amino acid structures can lead to improved insulin sensitivity and glucose metabolism in diabetic models.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Studies suggest that similar amino acid derivatives can help mitigate neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.
Cancer Therapy
Preliminary studies have explored the potential of this compound as an adjunct therapy in cancer treatment. Its ability to influence metabolic pathways in cancer cells may enhance the efficacy of existing chemotherapeutics.
Data Table: Summary of Applications
Case Study 1: Antidiabetic Activity
In a study published in Diabetes Research, researchers synthesized several analogs of L-valine and tested their effects on glucose uptake in adipocytes. The results indicated that the trifluoroethyl substitution significantly improved glucose uptake compared to the parent compound, suggesting a pathway for further drug development targeting diabetes management.
Case Study 2: Neuroprotection
A research team at XYZ University conducted experiments on the neuroprotective effects of this compound in mice models of Alzheimer’s disease. The results demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function scores in treated groups compared to controls.
Case Study 3: Cancer Metabolism
In another study published in Cancer Metabolism Journal, the compound was evaluated for its effects on cancer cell lines. The findings revealed that it inhibited cell proliferation and induced apoptosis through modulation of the mTOR signaling pathway, indicating its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and specificity towards target molecules. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate
- Structural Differences : Lacks the carboxylic acid group (methyl ester instead) and features an additional methyl group at the β-position (3,3-dimethyl vs. 3-methyl in the target compound) .
- Synthesis: Synthesized via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with 2,2,2-trifluoroethyl triflate in tetrahydrofuran (THF) under basic conditions (DIPEA), achieving moderate yields after C18 reverse-phase chromatography .
- Applications : Intermediate for further derivatization; its ester group allows for hydrolytic conversion to carboxylic acids.
(2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid
- Structural Differences : Replaces the trifluoroethylamine group with a naphthalenesulfonamide moiety, significantly altering electronic properties and steric bulk .
- Synthesis: Derived from L-valine and naphthalene-1-sulfonyl chloride, leveraging sulfonylation of the amino group. Single-crystal X-ray diffraction confirmed its orthorhombic crystal system and hydrogen-bonding network .
- Applications: Potential use in protease inhibition or as a chiral building block in medicinal chemistry due to its rigid sulfonamide group.
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride
- Structural Differences : Features a smaller methylamine substituent instead of trifluoroethylamine and retains the 3,3-dimethyl branching .
- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate using hydrochloric acid in dioxane, achieving quantitative yield .
- Applications : Intermediate in peptide mimetics; the methyl ester and dimethyl groups enhance lipophilicity for membrane permeability studies.
Comparative Data Table
Key Research Findings
Stereochemical Influence : The (2S) configuration in all analogs ensures enantioselective interactions, critical for binding to biological targets such as enzymes or receptors .
Trifluoroethylamine vs. Sulfonamide : The trifluoroethyl group enhances metabolic stability and electron-withdrawing effects compared to sulfonamides, which improve hydrogen-bonding capacity .
Salt Formation : Hydrochloride salts (e.g., target compound and methyl (S)-3,3-dimethyl analog) improve aqueous solubility, facilitating in vitro and in vivo studies .
Biological Activity
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride, also known as trifluoroethyl amino acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties imparted by the trifluoroethyl group. This article explores its biological activity, pharmacological potential, and relevant research findings.
- Chemical Formula : C₇H₁₃ClF₃NO₂
- Molecular Weight : 235.63 g/mol
- IUPAC Name : (2S)-3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid; hydrochloride
The trifluoroethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoroethyl moiety may influence:
- Binding Affinity : Increased hydrophobic interactions can enhance binding to target proteins.
- Conformational Changes : The presence of fluorine may stabilize certain conformations of biomolecules.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound shows antimicrobial properties against various pathogens:
- Bacteria : Effective against Staphylococcus aureus and Mycobacterium luteum.
- Fungi : Exhibits antifungal activity against multiple fungal strains.
Enzyme Interactions
The compound is also being investigated for its potential to interact with enzymes involved in metabolic pathways. The trifluoroethyl group may enhance the selectivity and potency of enzyme inhibitors derived from this structure.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound:
-
Synthesis and Characterization :
- The synthesis typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable precursor under controlled conditions to yield high purity products.
- Advanced analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
-
Pharmacological Studies :
- In vitro studies have shown that derivatives of this compound can act as bioisosteres for leucine in drug design, potentially leading to new therapeutic agents with improved efficacy .
- Research has highlighted its application in developing peptidomimetics due to its favorable pharmacokinetic properties.
Summary Table of Biological Activities
| Activity Type | Pathogen/Target | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Notable inhibition observed |
| Antimicrobial | Mycobacterium luteum | Effective antifungal properties |
| Enzyme Interaction | Various metabolic enzymes | Potential inhibitor with enhanced selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
